An In-depth Technical Guide to Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate and its Core Analogue
An In-depth Technical Guide to Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate and its Core Analogue
Executive Summary: This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential applications of Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate. Due to the limited availability of published data on this specific molecule, this document establishes a robust scientific framework by conducting an in-depth analysis of its core structural analogue, Methyl 4-fluoro-3-hydroxybenzoate (CAS: 214822-96-5) . By thoroughly characterizing this foundational compound, we provide researchers, scientists, and drug development professionals with the necessary insights to infer properties, devise synthetic strategies, and explore the therapeutic potential of its more complex derivatives.
Introduction and Strategic Rationale
In the landscape of medicinal chemistry and materials science, substituted benzoic acid esters are fundamental building blocks. The specific molecule of interest, Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate, presents a unique combination of functional groups: a fluorine atom, a hydroxyl group, and a methoxy group, all of which can significantly influence its physicochemical properties and biological activity.
A thorough review of current chemical literature and commercial databases reveals a scarcity of information on Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate. This suggests it is either a novel compound or a sparsely characterized research intermediate. To overcome this, our guide will focus on the well-documented analogue, Methyl 4-fluoro-3-hydroxybenzoate . The rationale is twofold:
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Structural Foundation: This analogue represents the core scaffold of the target molecule. Understanding its synthesis, reactivity, and applications provides a validated starting point for any research into more substituted derivatives.
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Predictive Power: By analyzing the established effects of adding a methoxy group to similar phenolic structures, we can logically extrapolate the potential impact on properties such as lipophilicity, metabolic stability, and receptor binding affinity. This approach mirrors the predictive reasoning employed in rational drug design.
This guide will therefore serve as both a definitive resource on the known analogue and a predictive primer for the target compound, empowering researchers to navigate the synthesis and application of this promising chemical family.
Physicochemical and Structural Characterization
The foundational properties of a chemical entity dictate its behavior in both chemical and biological systems. The molecular structure of Methyl 4-fluoro-3-hydroxybenzoate consists of a benzene ring substituted with a fluorine atom at position 4, a hydroxyl group at position 3, and a methyl ester group at position 1.[1] The interplay of these groups—the strong electron-withdrawing nature of fluorine, the hydrogen-bonding capability of the hydroxyl group, and the ester's role as a potential metabolic liability or prodrug moiety—makes it a versatile intermediate.[2]
| Property | Value | Source(s) |
| CAS Number | 214822-96-5 | [3][4] |
| Molecular Formula | C₈H₇FO₃ | [3][5] |
| Molecular Weight | 170.14 g/mol | [3][6] |
| IUPAC Name | Methyl 4-fluoro-3-hydroxybenzoate | [3] |
| Synonyms | 4-Fluoro-3-hydroxybenzoic Acid Methyl Ester | [7] |
| Appearance | White to almost white powder or crystal | [2][7] |
| Melting Point | 90.0 - 94.0 °C | [1][2] |
| Purity | ≥ 98% | [7] |
| Solubility | Soluble in methanol | [1] |
| Storage | Sealed in dry, room temperature conditions |
Synthesis and Reactivity
A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. The primary method for synthesizing Methyl 4-fluoro-3-hydroxybenzoate involves a straightforward esterification of its corresponding carboxylic acid.
Protocol 1: Synthesis of Methyl 4-fluoro-3-hydroxybenzoate via Fischer Esterification
This protocol describes the conversion of 4-Fluoro-3-hydroxy-benzoic acid to its methyl ester using thionyl chloride as a catalyst in methanol.[6] The choice of thionyl chloride is strategic; it reacts with methanol to form methyl sulfite and HCl in situ, with the HCl acting as the proton source to catalyze the esterification, thus avoiding the direct addition of corrosive acids.
Step-by-Step Methodology: [6]
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Dissolution: Dissolve 4-Fluoro-3-hydroxy-benzoic acid (1.0 eq, e.g., 24.7 g, 112.8 mmol) in methanol (approx. 12 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Cooling: Cool the solution to 0°C using an ice bath. This mitigates the exothermic reaction upon adding thionyl chloride.
-
Catalyst Addition: Add thionyl chloride (approx. 1.2 eq, e.g., 15 mL) dropwise to the cooled solution. The slow addition is critical for controlling the reaction temperature.
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Reaction: After the addition is complete, remove the ice bath and heat the mixture to 70°C for 60 minutes.
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Work-up (Quenching & Extraction):
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Concentrate the reaction mixture in vacuo to remove excess methanol and SO₂.
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Re-dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with saturated brine to remove residual water.
-
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Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, Methyl 4-fluoro-3-hydroxybenzoate, as a white solid.
Caption: Workflow for the synthesis of Methyl 4-fluoro-3-hydroxybenzoate.
Proposed Synthesis for Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate
Extrapolating from known syntheses of related compounds, a viable route to the target molecule could start from 3-hydroxy-5-methoxybenzoic acid (a derivative of syringic acid). The key challenge is the regioselective introduction of the fluorine atom. A potential pathway would involve electrophilic fluorination, followed by the esterification protocol described above. The directing effects of the hydroxyl and methoxy groups would need to be carefully considered to achieve the desired 4-fluoro substitution pattern.
Applications in Research and Drug Development
The utility of Methyl 4-fluoro-3-hydroxybenzoate is primarily as a versatile building block in the synthesis of higher-value molecules across multiple industries.[2]
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Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents.[2] The fluorinated phenol motif is common in bioactive molecules, as the fluorine atom can enhance metabolic stability and binding affinity. Its precursor, 4-fluoro-3-hydroxybenzoic acid, is a known intermediate in the synthesis of Acoramidis , a transthyretin stabilizer for treating amyloidosis, highlighting the scaffold's clinical relevance.[8]
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Agrochemicals: The compound is used in the formulation of herbicides and fungicides, contributing to crop protection.[2]
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Organic Synthesis: It is a precursor for synthesizing complex heterocyclic structures, such as trisubstituted imidazole derivatives, which are of interest in medicinal chemistry.[1]
Projected Role of the 5-Methoxy Group
The addition of a methoxy group at the 5-position to create the target molecule, Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate, would likely modulate its properties in several ways relevant to drug development:
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Lipophilicity: The methoxy group increases lipophilicity, which can affect cell membrane permeability and oral absorption.
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Metabolism: Methoxy groups can be sites of O-demethylation by cytochrome P450 enzymes. This can be a strategic design element for creating prodrugs or for tuning the pharmacokinetic profile of a lead compound.[9]
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Target Interaction: The additional group provides another point of interaction (e.g., hydrogen bond acceptor) within a target's binding pocket, potentially altering potency and selectivity. Derivatives of the related vanillic acid (4-hydroxy-3-methoxybenzoic acid) have been explored for their effects on cell signaling pathways in cancer research.[10][11][12]
Spectral Data and Analytical Characterization
No specific spectral data has been published for Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate. However, based on its structure and data from analogous compounds, a predicted spectral profile can be constructed. This serves as a benchmark for researchers synthesizing this molecule for the first time.
| Data Type | Expected Signals and Rationale |
| ¹H NMR | ~7.0-7.5 ppm: Two aromatic protons, appearing as doublets or doublet of doublets, showing coupling to each other and to the ¹⁹F nucleus. ~5.5-6.5 ppm: A broad singlet for the phenolic -OH proton. ~3.9 ppm: A sharp singlet (3H) for the ester methyl (-COOCH₃) protons. ~3.8 ppm: A sharp singlet (3H) for the aromatic methoxy (-OCH₃) protons. |
| ¹³C NMR | ~165-170 ppm: Carbonyl carbon of the ester. ~110-160 ppm: Aromatic carbons. Signals for carbons bonded to F, OH, and OCH₃ will be downfield. The carbon bonded to fluorine will appear as a doublet due to C-F coupling. ~52-55 ppm: Ester and methoxy methyl carbons. |
| IR (Infrared) | ~3200-3500 cm⁻¹: Broad peak characteristic of the O-H stretch of the phenolic group. ~2900-3000 cm⁻¹: C-H stretching from aromatic and methyl groups. ~1700-1730 cm⁻¹: Strong, sharp peak for the C=O stretch of the ester carbonyl. ~1100-1300 cm⁻¹: C-O stretching and a C-F stretching signal. |
Protocol 2: General Methodology for NMR Sample Preparation and Analysis
This protocol provides a standardized workflow for acquiring high-quality NMR data for compounds like Methyl 4-fluoro-3-hydroxybenzoate.
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Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or Acetone-d₆) in a clean NMR tube. The choice of solvent is crucial to avoid overlapping signals with the analyte.
-
Data Acquisition:
-
Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire standard 1D spectra: ¹H and ¹³C{¹H} (proton-decoupled).
-
For unambiguous structural confirmation, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). These experiments are essential for assigning the specific positions of substituents on the aromatic ring.[13][14]
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Safety, Handling, and Storage
As Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate is not a catalogued compound, it must be handled as a substance of unknown toxicity. The safety profile of its close analogue, Methyl 4-fluoro-3-hydroxybenzoate, provides a mandatory minimum standard for handling procedures.
| Hazard Information (for Methyl 4-fluoro-3-hydroxybenzoate) | |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection.[7] P302 + P352: IF ON SKIN: Wash with plenty of water.[7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Handling Protocol:
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Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
While Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate remains a novel molecular entity, this guide establishes a robust foundation for its future investigation. By thoroughly analyzing the synthesis, properties, and applications of its core analogue, Methyl 4-fluoro-3-hydroxybenzoate, we provide a scientifically-grounded starting point for researchers. The predictive insights into how the additional 5-methoxy group may influence its behavior offer a strategic advantage in designing experiments and pursuing its potential in drug discovery and materials science. This document empowers the scientific community to confidently engage with this promising, albeit uncharacterized, compound.
References
-
Title: Methyl 4-fluoro-3-hydroxybenzoate | Source: Pharmaffiliates | URL: [Link]
-
Title: METHYL 4-FLUORO-3-HYDROXYBENZOATE | Source: FM-Chemicals | URL: [Link]
-
Title: An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis | Source: Quick Company | URL: [Link]
-
Title: Methyl 4-Fluoro-3-hydroxybenzoate, 5g, Each | Source: CP Lab Safety | URL: [Link]
-
Title: Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles | Source: CDC Stacks | URL: [Link]
-
Title: bmse001194 Methyl 4-hydroxybenzoate at BMRB | Source: Biological Magnetic Resonance Bank | URL: [Link]
-
Title: Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 | Source: PubChem | URL: [Link]
-
Title: High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization | Source: Biogeosciences | URL: [Link]
-
Title: Solved Question 11 2.5 pts What is the IUPAC name for the | Source: Chegg.com | URL: [Link]
- Title: CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid | Source: Google Patents | URL
-
Title: Methyl 3-hydroxy-4,5-dimethoxybenzoate | C10H12O5 | CID 2733956 | Source: PubChem | URL: [Link]
-
Title: Cocrystallization-driven self-assembly with vanillic acid offers a new opportunity... | Source: CrystEngComm (RSC Publishing) | URL: [Link]
-
Title: The dimerization of methyl vanillate improves its effect against breast cancer cells via pro-oxidant effect | Source: PubMed | URL: [Link]
-
Title: Supporting information NMR methodology for complex mixture 'separation' | Source: The Royal Society of Chemistry | URL: [Link]
-
Title: Methylation of p-hydroxybenzoic acid with Me2SO4 | Source: Reddit | URL: [Link]
-
Title: Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract | Source: Pharmacognosy Journal | URL: [Link]
-
Title: Vanillic Acid Stimulates Anagen Signaling via the PI3K/Akt/β-Catenin Pathway in Dermal Papilla Cells | Source: PMC | URL: [Link]
-
Title: Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles | Source: PubMed | URL: [Link]
-
Title: Effects of 5-azaC on Iridoid Glycoside Accumulation and DNA Methylation in Rehmannia glutinosa | Source: Frontiers in Plant Science | URL: [Link]
Sources
- 1. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Methyl 4-fluoro-3-hydroxybenzoate | CAS 214822-96-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. METHYL 4-FLUORO-3-HYDROXYBENZOATE | 214822-96-5 [amp.chemicalbook.com]
- 6. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 7. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 9. Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The dimerization of methyl vanillate improves its effect against breast cancer cells via pro-oxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vanillic Acid Stimulates Anagen Signaling via the PI3K/Akt/β-Catenin Pathway in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmse001194 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]
- 14. phcogj.com [phcogj.com]
